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Compound of Interest

Compound Name: Methyl 2-acetoxybenzoate

Cat. No.: B1217854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and analysis of the fragmentation pattern of Methyl
2-acetoxybenzoate, the methylated form of acetylsalicylic acid (aspirin), using Gas

Chromatography-Mass Spectrometry (GC-MS). Understanding the fragmentation of this

compound is crucial for its identification and quantification in various matrices, which is of

significant interest in pharmaceutical analysis and drug metabolism studies.

Introduction
Methyl 2-acetoxybenzoate (also known as methyl acetylsalicylate) is the methyl ester of

acetylsalicylic acid. It is a key derivative for the analysis of aspirin by GC-MS, as the

methylation of the carboxylic acid group increases its volatility.[1] Electron ionization (EI) mass

spectrometry of Methyl 2-acetoxybenzoate produces a characteristic fragmentation pattern

that allows for its unambiguous identification. This application note details the primary

fragmentation pathways and provides a standard protocol for its analysis.

Molecular Structure and Properties
Chemical Formula: C₁₀H₁₀O₄[2][3]

Molecular Weight: 194.18 g/mol [2]

CAS Number: 580-02-9[2]
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GC-MS Fragmentation Analysis
Under electron ionization, Methyl 2-acetoxybenzoate undergoes a series of fragmentation

events, leading to the formation of several key ions. The mass spectrum is characterized by a

molecular ion peak and several prominent fragment ion peaks.

Key Fragment Ions and Proposed Structures
The electron ionization mass spectrum of Methyl 2-acetoxybenzoate is dominated by several

key fragments. The relative abundance of these ions can be used for identification and

quantification purposes.

m/z
Proposed Fragment
Structure

Relative Abundance (%)

194 [C₁₀H₁₀O₄]⁺• (Molecular Ion) 5

152 [C₈H₈O₃]⁺• 25

120 [C₇H₄O₂]⁺• 100 (Base Peak)

92 [C₆H₄O]⁺• 30

43 [CH₃CO]⁺ 40

Data is illustrative and may vary slightly based on instrumentation and analytical conditions.

Fragmentation Pathway
The fragmentation of Methyl 2-acetoxybenzoate is initiated by the loss of an electron to form

the molecular ion (m/z 194). Subsequent fragmentation follows predictable pathways for esters

and aromatic compounds.

Methyl 2-acetoxybenzoate
(m/z 194)

Loss of ketene (-CH₂CO)
(m/z 152)- C₂H₂O

Acetyl Cation
(m/z 43)

- C₈H₇O₂•

Loss of methanol (-CH₃OH)
(m/z 120)

(Base Peak)

- CH₃OH Loss of carbon monoxide (-CO)
(m/z 92)

- CO
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Caption: Proposed fragmentation pathway of Methyl 2-acetoxybenzoate.

Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of Methyl 2-acetoxybenzoate.

Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation: Methylation of Acetylsalicylic Acid

For the analysis of aspirin, a derivatization step to form Methyl 2-acetoxybenzoate is

necessary.

Reagents: Methanol, Boron Trifluoride (BF₃) in Methanol (14% w/v).

Procedure:

Accurately weigh the sample containing acetylsalicylic acid.

Dissolve the sample in methanol.

Add a small amount of BF₃-methanol solution.

Reflux the mixture for 10-15 minutes.

Cool the solution to room temperature. The sample is now ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector Temperature: 250°C

Oven Temperature Program:
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Initial temperature: 70°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Analysis
The acquired data can be processed using the instrument's software. Identification of Methyl 2-
acetoxybenzoate is confirmed by matching the retention time and the mass spectrum with a

known standard or a library spectrum (e.g., NIST).

Workflow Diagram
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Caption: General workflow for GC-MS analysis of Methyl 2-acetoxybenzoate.
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Conclusion
The GC-MS analysis of Methyl 2-acetoxybenzoate provides a robust and reliable method for

the identification and quantification of aspirin. The characteristic fragmentation pattern, with a

base peak at m/z 120, allows for high specificity. The protocol outlined in this application note

serves as a starting point for researchers developing and validating methods for the analysis of

this important pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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